6-Fluoroquinolin-8-ol

Antifungal activity Synergism studies Halogenated quinolines

Developing OLED devices or probing 8-hydroxyquinoline SAR? Generic substitution fails-the 6-fluoro substituent uniquely modulates electron density, chelation strength, and bioactivity. • OLED Ligand: Enhances charge-transport & thermal/oxidative stability of metal chelates for durable electroluminescent devices. • Analytical Selectivity: Predicted pKa ~4.35 enables metal chelation in more acidic media vs. parent 8-HQ (pKa ~5.0), improving extraction efficiency. • SAR Control: Distinct antifungal profile vs. 5-F/7-F isomers; documented lack of synergism in combination therapy. Supplied with full QA documentation; global B2B shipping available.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 135838-04-9
Cat. No. B1297187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinolin-8-ol
CAS135838-04-9
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)O)F
InChIInChI=1S/C9H6FNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H
InChIKeySCUWALYGODIPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinolin-8-ol (CAS 135838-04-9): Fluorinated 8-Hydroxyquinoline Scaffold for Targeted Research and Industrial Applications


6-Fluoroquinolin-8-ol (CAS 135838-04-9), also known as 6-fluoro-8-hydroxyquinoline, is a fluorinated derivative of the 8-hydroxyquinoline (8-HQ) scaffold. It belongs to the quinolin-8-ol class of heterocyclic compounds, characterized by a quinoline ring system with a hydroxyl group at the 8-position and a fluorine substituent at the 6-position. This compound serves as a versatile building block in medicinal chemistry, materials science, and analytical chemistry due to its metal-chelating properties and the electron-withdrawing effects of the fluorine atom, which modulate its physicochemical and biological properties [1]. The compound can be synthesized via the Skraup reaction using 2-amino-5-fluorophenol and acrolein . Its predicted physicochemical properties include a boiling point of 321.9±22.0 °C, a density of 1.366±0.06 g/cm³, and a predicted pKa of 4.35±0.30 .

Why Generic 8-Hydroxyquinoline Analogs Cannot Substitute 6-Fluoroquinolin-8-ol in Critical Applications


The position and nature of substituents on the 8-hydroxyquinoline core profoundly influence key performance characteristics, including metal complex stability, fluorescence emission, and biological activity. Generic substitution with unsubstituted 8-hydroxyquinoline or other halogenated analogs (e.g., chloro- or bromo- derivatives) is not viable because the 6-fluoro substituent uniquely alters the electron density of the quinoline ring, impacting both chelation strength and the compound's pharmacokinetic and pharmacodynamic profiles. Critically, the 6-fluoro isomer exhibits distinct antifungal behavior compared to its 5-fluoro and 7-fluoro positional isomers, with a lack of synergism in combination therapy, a property that differentiates it from other halogenated 8-quinolinols [1]. Furthermore, the specific electron-withdrawing effect of fluorine at the 6-position is leveraged in materials science for tuning the emission properties of metal complexes used in organic light-emitting diodes (OLEDs) . Therefore, substituting 6-fluoroquinolin-8-ol with a generic analog risks significant performance deviations or outright failure in applications where precise control over metal coordination, biological interaction, or optical properties is required.

6-Fluoroquinolin-8-ol (CAS 135838-04-9): Quantified Differentiation and Performance Data


Lack of Antifungal Synergism in Fluoro-8-quinolinol Combinations

In a comparative study of monofluoro-8-quinolinols, 6-fluoro-8-quinolinol, when combined with 5-fluoro- or 7-fluoro-8-quinolinol, showed no synergistic antifungal activity against a panel of six fungi. This is in direct contrast to chloro- and bromo-substituted 8-quinolinols, which did form synergistic mixtures [1].

Antifungal activity Synergism studies Halogenated quinolines

Positional Isomer Differentiation in Antifungal Behavior

The study by Gershon et al. compared the antifungal activity of all three monofluoro-8-quinolinol positional isomers (5-, 6-, and 7-fluoro). While the study does not provide quantitative MIC values for each isomer individually, it establishes a clear class-level inference: the 6-fluoro isomer belongs to a group of compounds (the fluoro-8-quinolinols) that exhibit a fundamentally different antifungal behavior—specifically, the inability to act synergistically with one another—compared to other halogenated 8-quinolinols. This behavior is attributed to steric factors unique to the fluorine substitution pattern [1].

Structure-activity relationship Antifungal Positional isomers

Tunable Electron-Accepting Property for OLED Materials

Japanese Patent JP3546715B2 explicitly claims the use of 6-fluoro-8-quinolinol as a ligand for forming metal complexes with enhanced electron-accepting properties, improved heat resistance, and oxidation resistance. The patent states that replacing a hydrogen atom on the 8-quinolinol ring with a fluorine atom at specific positions (including the 6-position) yields a complex capable of emitting light with altered color and is useful as a luminous material for organic thin-film electroluminescent elements . While the patent does not provide direct comparative data for the 6-fluoro derivative against all other isomers, it establishes the class-level principle that strategic fluorination at the 6-position is a viable method for tuning the electronic properties of the resulting metal chelates, a property not inherent to unsubstituted 8-hydroxyquinoline.

OLED materials Metal complexes Electron transport

Physicochemical Property Modulation via Fluorination

Fluorination at the 6-position alters key physicochemical properties compared to unsubstituted 8-hydroxyquinoline. The predicted pKa of 6-fluoroquinolin-8-ol is 4.35±0.30 , which is lower than the reported pKa of 8-hydroxyquinoline (approximately 5.0 for the hydroxyl group and 4.0 for the nitrogen [1]). This decrease in pKa for the phenolic hydroxyl group is consistent with the electron-withdrawing effect of the fluorine atom, which stabilizes the phenoxide anion and enhances acidity. This property is relevant for understanding its metal chelation behavior and its solubility and partitioning in biological systems.

Physicochemical properties Lipophilicity pKa

Validated Application Scenarios for 6-Fluoroquinolin-8-ol (CAS 135838-04-9)


Antifungal Mechanism of Action and Structure-Activity Relationship (SAR) Studies

Researchers investigating the antifungal activity of 8-hydroxyquinoline derivatives should utilize 6-fluoroquinolin-8-ol to probe the role of the 6-position substituent in modulating both intrinsic activity and the potential for synergistic drug interactions. The compound's documented lack of synergism with other fluoro-8-quinolinols, in stark contrast to chloro- and bromo- analogs, provides a unique tool for dissecting the steric and electronic requirements for antifungal potentiation [1]. It is an essential control compound for any SAR campaign exploring halogenated 8-hydroxyquinolines.

Development of Electron-Transport Materials for Organic Light-Emitting Diodes (OLEDs)

Materials scientists developing next-generation OLEDs can employ 6-fluoroquinolin-8-ol as a ligand for synthesizing metal complexes with enhanced electron-accepting and charge-transport properties. As detailed in patent literature, the fluorine substituent at the 6-position is strategically used to improve the thermal and oxidative stability of the resulting metal chelates, making them suitable for durable and efficient electroluminescent devices . This application leverages the compound's unique electronic profile, which is not achievable with the unsubstituted 8-hydroxyquinoline parent compound.

Analytical Chemistry: Metal Ion Extraction and Determination

Analytical chemists can exploit the altered acidity and metal-chelating properties of 6-fluoroquinolin-8-ol for the selective extraction, pre-concentration, or spectrophotometric determination of metal ions. The predicted lower pKa of the phenolic group (4.35) compared to 8-hydroxyquinoline (pKa ~5.0) implies that 6-fluoroquinolin-8-ol can effectively chelate metal ions in more acidic media, potentially offering improved selectivity or extraction efficiency in certain analytical protocols [2]. This is a direct consequence of the fluorine substituent's electron-withdrawing effect.

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